1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide typically involves multi-component reactions. One common method involves the condensation of 2-formyl-1,3-cyclohexanedione with various amines and aldehydes under mild reaction conditions . The use of catalysts such as L-proline in ethanol has been reported to yield high purity products without the need for column chromatography .
Industrial Production Methods: the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives .
Scientific Research Applications
1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines: These compounds share a similar core structure but differ in their substituents.
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline derivatives: These derivatives have similar structural features but may exhibit different biological activities.
Uniqueness: 1-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9-7-12-14(13(21)8-9)10(2)18-16(19-12)20-5-3-11(4-6-20)15(17)22/h9,11H,3-8H2,1-2H3,(H2,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDXOIPLALDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.